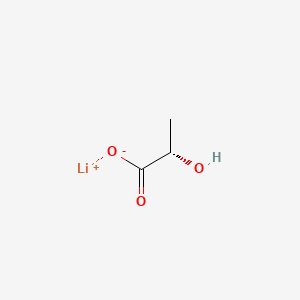

L-lactato de litio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium L-lactate, also known as lithium lactate, is a lithium salt of lactic acid. This compound is of significant interest due to its potential applications in various fields, including medicine, chemistry, and industry. It is a white, crystalline powder that is highly soluble in water and has a slightly sweet taste.

Aplicaciones Científicas De Investigación

Lithium L-lactate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It is studied for its potential effects on cellular metabolism and as a buffer in biological assays.

Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of bipolar disorder and other neurological conditions.

Industry: It is used in the production of biodegradable plastics and as an additive in various industrial processes.

Mecanismo De Acción

Target of Action

Lithium L-lactate, also known as Lithium (S)-2-hydroxypropanoate, primarily targets the glycogen synthase kinase-3 (GSK-3) and the phosphatidylinositol (PI) pathway . GSK-3 is a key enzyme involved in numerous cellular processes, including metabolism, cell division, and apoptosis . The PI pathway plays a crucial role in intracellular signal transduction .

Mode of Action

Lithium L-lactate interacts with its targets by inhibiting GSK-3 activity and influencing the PI pathway . It competes with Mg2+ ions to bind to the catalytic site of GSK-3, which is necessary for enzyme activation, thus inhibiting GSK-3 activity . This interaction results in changes in cellular processes such as metabolism, cell division, and apoptosis .

Biochemical Pathways

Lithium L-lactate affects several biochemical pathways. It enhances glycolytic activity and part of the Krebs cycle activity, particularly the anaplerotic pyruvate carboxylation (PC) pathway . It also influences the lactate shuttle and lactylation, which are crucial in acute and chronic inflammatory responses . These affected pathways have downstream effects on energy metabolism, signal transduction, immune and inflammatory responses .

Pharmacokinetics

Lithium L-lactate, being a lithium salt of L-lactic acid, is highly soluble in water . This high solubility suggests that it can be readily absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of Lithium L-lactate’s action are diverse. It exhibits neuroprotective properties by acting on multiple neuropathological targets, such as reducing amyloid deposition and tau phosphorylation, enhancing autophagy, neurogenesis, and synaptic plasticity, regulating cholinergic and glucose metabolism, inhibiting neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function . It also has mood-stabilizing effects, particularly in individuals with bipolar disorder .

Action Environment

The action, efficacy, and stability of Lithium L-lactate can be influenced by various environmental factors. For instance, the inflammatory microenvironment can affect the paradoxical characteristics of lactate metabolism . Moreover, the compound’s action can be influenced by the availability of other ions in the environment, such as Mg2+ ions, with which it competes for binding to the GSK-3 enzyme .

Análisis Bioquímico

Biochemical Properties

Lithium (S)-2-hydroxypropanoate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPase). Lithium (S)-2-hydroxypropanoate inhibits GSK-3 by displacing magnesium ions, which are essential cofactors for the enzyme’s activity . This inhibition leads to downstream effects on various signaling pathways, including the Wnt/β-catenin pathway. Additionally, Lithium (S)-2-hydroxypropanoate inhibits IMPase, affecting the phosphatidylinositol signaling pathway and reducing the availability of inositol triphosphate (IP3) and diacylglycerol (DAG), which are crucial for cellular signaling .

Cellular Effects

Lithium (S)-2-hydroxypropanoate exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Lithium (S)-2-hydroxypropanoate has been shown to inhibit the activity of GSK-3, leading to increased levels of β-catenin and activation of Wnt signaling . This activation promotes cell proliferation and differentiation. Furthermore, Lithium (S)-2-hydroxypropanoate affects the expression of genes involved in neuroprotection and anti-apoptotic pathways, thereby enhancing cell survival . It also modulates cellular metabolism by influencing the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of action of Lithium (S)-2-hydroxypropanoate involves its interaction with various biomolecules and enzymes. One of the primary targets is GSK-3, which is inhibited by Lithium (S)-2-hydroxypropanoate through the displacement of magnesium ions . This inhibition leads to the activation of downstream signaling pathways, such as the Wnt/β-catenin pathway, which regulates gene transcription and promotes cell proliferation . Additionally, Lithium (S)-2-hydroxypropanoate inhibits IMPase, reducing the levels of IP3 and DAG, which are critical for intracellular signaling . These molecular interactions result in changes in gene expression, enzyme activity, and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lithium (S)-2-hydroxypropanoate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Lithium (S)-2-hydroxypropanoate remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high concentrations can lead to cellular toxicity and adverse effects on cell viability . In vitro and in vivo studies have demonstrated that the long-term use of Lithium (S)-2-hydroxypropanoate can result in sustained inhibition of GSK-3 and IMPase, leading to persistent changes in cellular signaling and gene expression .

Dosage Effects in Animal Models

The effects of Lithium (S)-2-hydroxypropanoate vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exert neuroprotective and mood-stabilizing effects . At high doses, Lithium (S)-2-hydroxypropanoate can induce toxicity, leading to adverse effects such as polydipsia and renal dysfunction . Studies in animal models have identified threshold doses beyond which the compound’s therapeutic benefits are outweighed by its toxic effects . These findings highlight the importance of careful dosage management to maximize the therapeutic potential of Lithium (S)-2-hydroxypropanoate while minimizing its adverse effects.

Metabolic Pathways

Lithium (S)-2-hydroxypropanoate is involved in several metabolic pathways, including carbohydrate metabolism and nucleotide metabolism . The compound interacts with enzymes such as GSK-3 and IMPase, which play critical roles in these pathways . By inhibiting GSK-3, Lithium (S)-2-hydroxypropanoate enhances the activity of glycogen synthase, promoting glycogen synthesis and storage . Additionally, the inhibition of IMPase by Lithium (S)-2-hydroxypropanoate affects the phosphatidylinositol signaling pathway, leading to alterations in the levels of IP3 and DAG, which are essential for cellular metabolism . These interactions result in changes in metabolic flux and metabolite levels.

Transport and Distribution

Lithium (S)-2-hydroxypropanoate is rapidly absorbed by the gastrointestinal tract and distributed throughout the body . The compound is not protein-bound, allowing it to distribute freely in both intra- and extracellular fluids . Lithium (S)-2-hydroxypropanoate can be actively transported across cell membranes, but its intracellular concentration depends on factors such as serum lithium levels and tissue water content . The compound is rapidly taken up by the kidneys and slowly penetrates other tissues such as the liver, bone, and muscle . In the brain, Lithium (S)-2-hydroxypropanoate enters slowly and exits even more slowly, leading to prolonged effects on neural function .

Subcellular Localization

The subcellular localization of Lithium (S)-2-hydroxypropanoate is influenced by its interactions with various biomolecules and cellular compartments. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as GSK-3 and IMPase . These interactions lead to changes in the activity and function of these enzymes, affecting cellular signaling and metabolism . Additionally, Lithium (S)-2-hydroxypropanoate can be transported into organelles such as the mitochondria, where it influences mitochondrial function and energy production . The subcellular localization of Lithium (S)-2-hydroxypropanoate is critical for its biochemical and cellular effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lithium L-lactate can be synthesized through the neutralization of lactic acid with lithium hydroxide. The reaction is typically carried out in an aqueous solution, where lithium hydroxide is slowly added to a solution of lactic acid until the pH reaches a neutral level. The reaction can be represented as follows:

C3H6O3+LiOH→C3H5LiO3+H2O

Industrial Production Methods

In industrial settings, the production of lithium (S)-2-hydroxypropanoate involves similar neutralization reactions but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the final product’s purity and quality.

Análisis De Reacciones Químicas

Types of Reactions

Lithium L-lactate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce lithium pyruvate.

Reduction: It can be reduced to form lithium propionate.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.

Major Products Formed

Oxidation: Lithium pyruvate

Reduction: Lithium propionate

Substitution: Depending on the substituent, various lithium salts of substituted propanoic acids can be formed.

Comparación Con Compuestos Similares

Lithium L-lactate can be compared with other lithium salts and similar compounds:

Lithium Carbonate: Commonly used in the treatment of bipolar disorder, but has different pharmacokinetics and side effect profiles.

Lithium Citrate: Another lithium salt used in medicine, with similar applications but different solubility and bioavailability.

Lithium Acetate: Used in molecular biology as a buffer and reagent, with distinct chemical properties compared to lithium (S)-2-hydroxypropanoate.

Conclusion

Lithium L-lactate is a versatile compound with significant potential in various fields. Its unique chemical properties and wide range of applications make it a valuable subject of study in both scientific research and industrial applications.

Propiedades

Número CAS |

27848-80-2 |

|---|---|

Fórmula molecular |

C3H6LiO3 |

Peso molecular |

97.0 g/mol |

Nombre IUPAC |

lithium;(2S)-2-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1 |

Clave InChI |

MCPIIUKZBQXOSD-DKWTVANSSA-N |

SMILES |

[Li+].CC(C(=O)[O-])O |

SMILES isomérico |

[Li].C[C@@H](C(=O)O)O |

SMILES canónico |

[Li].CC(C(=O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydropyran-3,4,5-triyl Triacetate](/img/structure/B1592960.png)

![4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1592965.png)

![Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1592977.png)

![3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1592980.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1592982.png)